
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl ester, and an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the tert-butyl ester: The carboxylic acid group is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Methylation: The other carboxylic acid group is methylated using methyl iodide and a base such as potassium carbonate.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid 4-tert-butyl 1-methyl ester hydrochloride: A similar compound with a tert-butyl ester and a methyl ester group.
4-tert-butyl 1-methyl 2-aminobutanedioate hydrochloride: Another related compound with similar structural features.
Uniqueness
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)11(12(16)14(18)19-4)10-8-6-5-7-9-10/h5-9,11-12H,16H2,1-4H3/t11-,12?/m0/s1 |
InChI Key |
XPOARDCXSNISMV-PXYINDEMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)C(C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


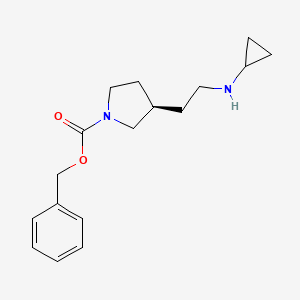
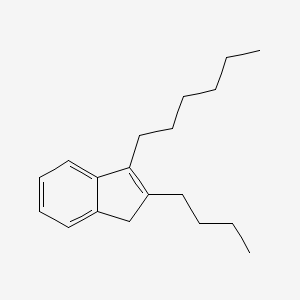
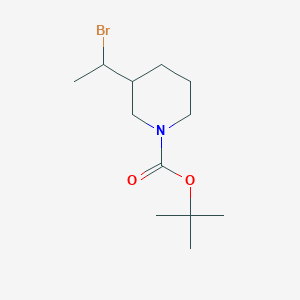
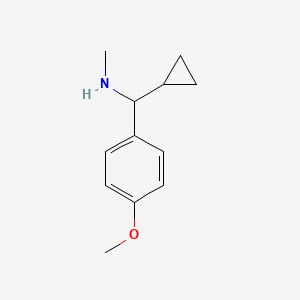
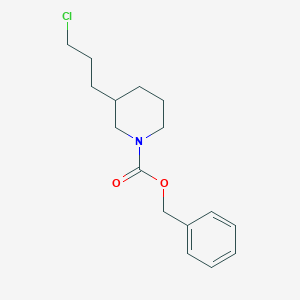
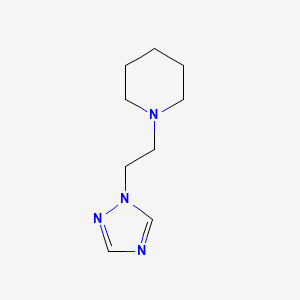
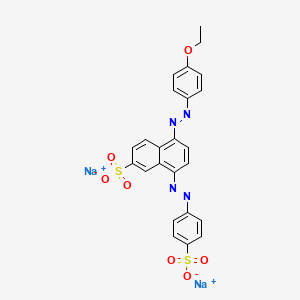

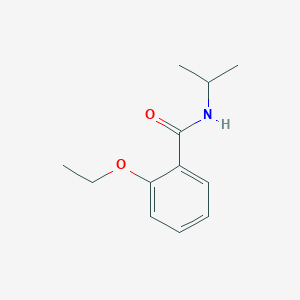
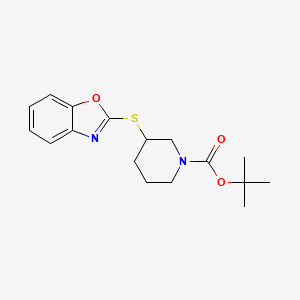
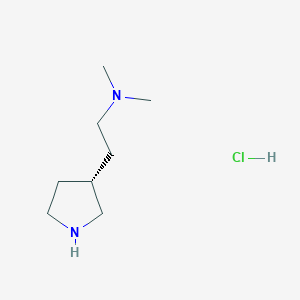

![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)
![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
